2-Ethyl-3,5-dimethylpyrazine

Flavor Chemistry Sensory Science Analytical Chemistry

2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0; FEMA 3149; molecular formula C₈H₁₂N₂; MW 136.19 g/mol) is a nitrogen-containing heterocyclic compound belonging to the alkylpyrazine class. It is a colorless to pale yellow liquid (density 0.964-0.965 g/cm³ at 25°C; refractive index n20/D 1.5015; boiling point 180-182°C; flash point 66-69°C) with limited water solubility (difficult to mix) but soluble in alcohol, chloroform, and dichloromethane.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 13925-07-0
Cat. No. B018607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,5-dimethylpyrazine
CAS13925-07-0
Synonyms2-Ethyl-3,5-dimethyl-pyrazine;  2-Ethyl-3,5-dimethylpyrazine;  3-Ethyl-2,6-dimethylpyrazine; 
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N=C1C)C
InChIInChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
InChIKeyJZBCTZLGKSYRSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0): Procurement-Relevant Properties and Regulatory Status for Flavor and Fragrance Sourcing


2-Ethyl-3,5-dimethylpyrazine (CAS 13925-07-0; FEMA 3149; molecular formula C₈H₁₂N₂; MW 136.19 g/mol) is a nitrogen-containing heterocyclic compound belonging to the alkylpyrazine class. It is a colorless to pale yellow liquid (density 0.964-0.965 g/cm³ at 25°C; refractive index n20/D 1.5015; boiling point 180-182°C; flash point 66-69°C) [1] with limited water solubility (difficult to mix) but soluble in alcohol, chloroform, and dichloromethane [2]. The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized As Safe (GRAS) under FEMA number 3149, with regulatory evaluations completed by JECFA (JECFA Flavor Number 776) [3]. Its primary commercial application lies in the flavor and fragrance industry, where it imparts characteristic roasted, nutty, coffee, cocoa, and potato-like aroma notes .

Why 2-Ethyl-3,5-dimethylpyrazine Cannot Be Substituted by Other Alkylpyrazines: The Odor Threshold and Sensory Quality Imperative


Alkylpyrazines as a class exhibit widely divergent odor thresholds and aroma character depending on subtle variations in substitution pattern, chain length, and regiochemistry. Simply replacing 2-ethyl-3,5-dimethylpyrazine with a generic pyrazine—even a closely related isomer or homolog—will fundamentally alter the sensory profile and potency of the final formulation. Differences exceeding three orders of magnitude in odor threshold have been documented among structurally similar pyrazines, rendering them non-interchangeable for precise flavor or fragrance reconstruction [1]. Furthermore, the specific ethyl and methyl substitution pattern dictates the precise balance of roasted, nutty, coffee, cocoa, and potato notes perceived, with even regioisomers differing significantly in their odor threshold and descriptive character [2]. For procurement specialists and formulation scientists, selecting the exact compound with the correct CAS number is essential to maintain batch-to-batch sensory consistency, meet regulatory specifications, and achieve the intended aroma impact at the target dosage level.

2-Ethyl-3,5-dimethylpyrazine Quantitative Comparative Evidence: Odor Threshold, OAV, and Regioisomer Potency Benchmarks


Odor Threshold in Water: 2-Ethyl-3,5-dimethylpyrazine vs. Its 3,6-Regioisomer (Direct Head-to-Head Comparison)

The 3,5-dimethyl isomer exhibits a substantially lower odor detection threshold in water than its 3,6-dimethyl regioisomer. This potency differential dictates that the 3,5-isomer provides the intended sensory impact at significantly lower concentrations, directly influencing formulation cost and aroma intensity [1].

Flavor Chemistry Sensory Science Analytical Chemistry

Odor Threshold in Air: 2-Ethyl-3,5-dimethylpyrazine vs. 2,3,5-Trimethylpyrazine (Cross-Study Comparable)

Substitution of a methyl group with an ethyl group at position 2 dramatically reduces the odor threshold in air. This structure-activity relationship demonstrates that even minor molecular modifications within the alkylpyrazine class produce extreme differences in sensory potency [1].

Structure-Odor Relationships GC-Olfactometry Flavor Potency

Odor Activity Value (OAV) in Soy Sauce Aroma Type Baijiu: 2-Ethyl-3,5-dimethylpyrazine vs. Abundant Pyrazines (Direct Head-to-Head Comparison)

Despite not being the most concentrated pyrazine in soy sauce aroma type Baijiu (SSAB), 2-ethyl-3,5-dimethylpyrazine exhibited the highest odor activity value (OAV) among 16 pyrazines quantified, indicating its disproportionate contribution to the roasted aroma profile [1]. A separate study on sauce-flavor Baijiu confirmed that this compound consistently exceeded an OAV of 1 across 69 products, identifying it as a key aroma substance [2].

Alcoholic Beverage Flavor LC-MS/MS Sensory Analysis

Aroma Character Specificity: 2-Ethyl-3,5-dimethylpyrazine vs. 2,5-Dimethylpyrazine and 2-Methylpyrazine (Cross-Study Comparable)

The specific substitution pattern of 2-ethyl-3,5-dimethylpyrazine yields a composite aroma profile distinct from simpler methylpyrazines. In fried shallot oil (FSO), 2-ethyl-3,5-dimethylpyrazine contributed nutty, smokey, and sulfur notes that were characteristic of FSO3 specifically, distinguishing it from other FSO samples [1]. In bulgogi (Korean barbecue), this compound was identified among the top flavor dilution (FD) factors, described specifically as nutty/coffee/chocolate, whereas other pyrazines contributed different nuances (e.g., 2-acetylpyrazine described as nutty/peanut/cooked rice) [2].

Aroma Profiling Food Flavor Descriptive Sensory Analysis

Natural Occurrence Profile: 2-Ethyl-3,5-dimethylpyrazine vs. Synthetic-Only Pyrazines (Class-Level Inference)

2-Ethyl-3,5-dimethylpyrazine has been identified and isolated from multiple natural food sources, supporting its classification as a nature-identical flavoring substance. Documented natural occurrences include coffee aroma, whiskey and rum distillates, roasted peanuts, roasted barley, hazelnuts, potato products, soybean products, raw asparagus, wheat bread, smoked fatty fish, roast chicken, roast beef, lamb and mutton liver, black tea, and hydrolyzed soy protein [1][2]. This broad natural occurrence profile contrasts with certain synthetic pyrazine derivatives that lack documented natural counterparts, providing a regulatory and marketing advantage for clean-label or natural flavor declarations where permitted by local legislation.

Natural Flavor Labeling Food Authenticity Regulatory Compliance

Safety and Regulatory Profile: FEMA GRAS Status and Toxicological Benchmark (Supporting Evidence)

2-Ethyl-3,5-dimethylpyrazine holds FEMA GRAS status under FEMA number 3149, having undergone safety evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned JECFA Flavor Number 776 [1]. The acute oral toxicity (LD50) in rats is reported as 456 mg/kg [2]. This established regulatory and toxicological profile reduces the procurement burden associated with novel or unregistered pyrazine analogs, which may require extensive safety data generation prior to commercial use.

Regulatory Compliance Food Safety Toxicology

2-Ethyl-3,5-dimethylpyrazine Procurement Application Scenarios: Where Quantitative Differentiation Drives Formulation Success


Premium Roasted Coffee and Cocoa Flavor Formulations

For developers of premium roasted coffee, cocoa, and chocolate flavorings, 2-ethyl-3,5-dimethylpyrazine provides the authentic burnt almond, roasted nut, and coffee notes characteristic of thermally processed foods. Its extremely low odor threshold (0.04 μg/L in water; 215-fold more potent than the 3,6-isomer [1]) enables effective use at minimal concentrations (typically 1-5 ppm in finished products [2]), allowing precise control over roasted intensity without introducing off-notes or exceeding cost targets. The compound's confirmed natural occurrence in coffee and cocoa supports natural flavor declarations where applicable.

Alcoholic Beverage Aroma Enhancement (Baijiu, Whiskey, Rum)

In soy sauce aroma type Baijiu production, 2-ethyl-3,5-dimethylpyrazine exhibits the highest odor activity value (OAV) among 16 pyrazines quantified [1] and is identified as a key differential marker distinguishing regional Baijiu products (VIP>1 in OPLS-DA analysis) [2]. Its natural presence in whiskey and rum distillates further positions it as an authenticity-enhancing additive for brown spirits. Substituting with trimethylpyrazine (OAV=24 vs. 43 for the target compound) would require higher dosage and alter the characteristic roasted aroma balance of premium products.

Savory Food Product Development (Potato Snacks, Processed Meats, Roasted Nuts)

For savory applications including potato chips, roasted nuts, grilled meats, and soy-based products, 2-ethyl-3,5-dimethylpyrazine delivers the specific nutty/coffee/chocolate and roasted potato character [1] that simpler methylpyrazines cannot replicate. The compound's established safety profile (FEMA GRAS #3149; JECFA #776) and availability with purity specifications of 95-100% (sum of isomers) [2] ensure consistent performance in industrial-scale food manufacturing. Its limited water solubility but miscibility with organic solvents and oils [3] necessitates appropriate delivery system design in aqueous food matrices.

Biosynthetic 'Natural' Flavor Production Using GRAS Microorganisms

The discovery of a Bacillus subtilis-mediated biosynthesis pathway from L-threonine and D-glucose under mild conditions [1] opens a route for producing 2-ethyl-3,5-dimethylpyrazine via fermentation. This approach aligns with the growing market demand for 'natural' flavor ingredients produced through biotechnological processes rather than chemical synthesis. Procurement of the compound from fermentation-derived sources may offer differentiation in natural flavor labeling where regional regulations recognize microbial biosynthesis as a natural production method.

Technical Documentation Hub

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38 linked technical documents
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